tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 335276-55-6
VCID: VC2561847
InChI: InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1COCC1N
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate

CAS No.: 335276-55-6

Cat. No.: VC2561847

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate - 335276-55-6

Specification

CAS No. 335276-55-6
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
IUPAC Name tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate
Standard InChI InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Standard InChI Key HWYDCYLRWDJCCH-RNFRBKRXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N
SMILES CC(C)(C)OC(=O)NC1COCC1N
Canonical SMILES CC(C)(C)OC(=O)NC1COCC1N

Introduction

Chemical Structure and Properties

Molecular Identification

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chiral compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . This compound is characterized by a tetrahydrofuran core (a five-membered oxygen-containing heterocycle) with amino and Boc-protected amino groups at the 3 and 4 positions in a specific stereochemical orientation. The compound is also known by several synonyms, including tert-butyl N-[trans-4-aminotetrahydrofuran-3-yl]carbamate and tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate .

Stereochemistry Significance

The compound features two stereogenic centers at positions 3 and 4 of the tetrahydrofuran ring, both with the S configuration, as indicated in the (3S,4S) nomenclature . This specific stereochemistry distinguishes it from related isomers such as the (3R,4S) and (3R,4R) variants, which possess different spatial arrangements of the amino and carbamate groups . The stereochemical configuration is critical for its biological activity and molecular recognition properties in potential therapeutic applications.

Chemical Identifiers

The compound has been assigned several important chemical identifiers that facilitate its tracking in scientific databases and literature:

IdentifierValue
CAS Number335276-55-6, 1704434-26-3
PubChem CID69588176
Standard InChIKeyHWYDCYLRWDJCCH (partial, based on related isomer information)
Creation DateDecember 1, 2012
Last ModifiedApril 5, 2025

Synthesis Methods

General Synthetic Approaches

The synthesis of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically involves a multi-step process focusing on the formation of the tetrahydrofuran ring with the correct stereochemistry followed by appropriate functionalization. The synthetic route generally begins with suitable precursors that can be transformed into the tetrahydrofuran scaffold with the desired stereochemical configuration.

Specific Reaction Steps

A common synthetic pathway involves the following key steps:

  • Formation of the tetrahydrofuran ring structure through cyclization reactions

  • Introduction of amino functionalities at the 3 and 4 positions with controlled stereochemistry

  • Selective protection of one amino group using tert-butyl chloroformate (Boc anhydride) in the presence of a suitable base such as triethylamine

These reactions are typically conducted in inert solvents like dichloromethane and under carefully controlled temperature conditions to maintain stereoselectivity and prevent side reactions.

Purification Methods

After synthesis, the compound requires purification to achieve the high purity levels needed for research applications. Common purification techniques include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel

  • Preparative high-performance liquid chromatography (HPLC)

The final product purity is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions

Reactivity Profile

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate exhibits distinct chemical reactivity patterns due to its functional groups. The compound contains two key reactive centers: the free primary amine at the 4-position and the Boc-protected secondary amine at the 3-position. This functional group arrangement enables diverse chemical transformations for further derivatization.

Oxidation Reactions

The compound can undergo various oxidation reactions, particularly at the tetrahydrofuran ring or the amine functionalities. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions

The carbamate group can be reduced to yield different amine derivatives. Typical reducing agents employed include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reactions

Research Applications

Medicinal Chemistry Applications

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate has attracted significant interest in medicinal chemistry due to its potential as a building block for pharmaceutical development. The compound's structural features make it valuable for developing compounds targeting various therapeutic areas.

Neuroprotective Research

The compound and its derivatives have been investigated for potential neuroprotective effects. Studies have explored their activity in models of neurodegenerative diseases, with findings suggesting these compounds may enhance cell viability in the presence of neurotoxic agents. This indicates potential applications in conditions such as Alzheimer's disease.

Drug Development Studies

Researchers have utilized this compound as a scaffold for developing novel therapeutic agents. The table below summarizes key research directions:

Research FocusModification ApproachObserved Effects
Enzyme InhibitionAddition of halogen groupsIncreased potency against target enzymes
Bioavailability EnhancementAlteration of the carbamate moietyImproved solubility and pharmacokinetic properties
Anti-cancer ActivityStructural optimizationEnhanced selectivity toward cancer cells

Building Block in Organic Synthesis

Beyond its direct pharmaceutical applications, the compound serves as a valuable chiral building block in organic synthesis. Its defined stereochemistry and differential protection of the two amino groups make it particularly useful for creating more complex molecular structures with specific three-dimensional architectures.

Biological Activity

Mechanism of Action Studies

The biological activity of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate and its derivatives depends on their specific structural modifications and target applications. Research suggests these compounds may interact with various molecular targets including enzymes and receptors, modulating their activity through binding to active sites or altering molecular conformations.

In Vitro Research Findings

In vitro studies have provided initial insights into the potential therapeutic applications of this compound and its derivatives:

Neuroprotective Effects

Studies using astrocyte cell cultures treated with beta-amyloid peptides (Aβ 1-42) have demonstrated that derivatives of this compound can prevent cell death and reduce inflammatory responses. Significant reductions in tumor necrosis factor alpha (TNF-α) levels and mitigation of oxidative stress have been observed in these experimental models.

Structure-Activity Relationships

Research has identified key structural features that influence the biological activity of this compound:

  • The specific (3S,4S) stereochemistry appears important for optimal biological activity

  • Modifications to the primary amine group can significantly alter target selectivity

  • The size and nature of the carbamate protecting group influence pharmacokinetic properties

Comparison with Stereoisomers

Structural Variations

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate belongs to a family of stereoisomers that differ in the configuration at the 3 and 4 positions of the tetrahydrofuran ring. The table below compares key stereoisomers:

StereoisomerCAS NumberStructural DifferenceReference
(3S,4S)335276-55-6, 1704434-26-3Both stereocenters have S configuration
(3R,4S)1628794-75-13-position has R configuration, 4-position has S configuration
(3R,4R)1704434-31-0Both stereocenters have R configuration

Comparative Properties

Different stereoisomers demonstrate varying physical, chemical, and biological properties despite sharing the same molecular formula and functional groups. These differences stem from the three-dimensional arrangement of atoms, which affects how the molecules interact with biological targets and other chemical entities .

Biological Activity Differences

Limited research suggests that the biological activity profiles of these stereoisomers may differ significantly, highlighting the importance of stereochemistry in drug design and development. The specific (3S,4S) configuration may confer unique binding properties with certain biological targets compared to its stereoisomeric counterparts .

Chemical Characterization

Spectroscopic Analysis

The structural identification and purity assessment of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically employ various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides essential information about the compound's structure, particularly the stereochemical configuration at positions 3 and 4. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are commonly used to confirm the structure.

Mass Spectrometry

Mass spectrometry confirms the molecular weight (202.25 g/mol) and can provide fragmentation patterns that are characteristic of the compound's structural features .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently employed to assess the purity of the compound and to separate it from potential synthesis byproducts or stereoisomers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator